1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1-((2-(2-Benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole: is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a phenoxymethyl group, a dioxolane ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-((2-(2-Benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxymethyl Group: This step often involves the use of phenol derivatives and appropriate alkylating agents.
Formation of the Dioxolane Ring: This can be synthesized through the reaction of diols with aldehydes or ketones in the presence of acid catalysts.
Attachment of the Triazole Ring: The triazole ring can be introduced via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and phenoxymethyl groups.
Reduction: Reduction reactions can target the triazole ring or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, trans-1-((2-(2-Benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and research is ongoing to explore its efficacy and safety.
Industry
In industry, trans-1-((2-(2-Benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trans-1-((2-(2-Benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and voriconazole, are known for their antifungal properties.
Benzofuran Derivatives: Compounds like amiodarone and psoralen, which contain benzofuran rings, are used in medicine for their antiarrhythmic and phototherapeutic effects.
Uniqueness
What sets trans-1-((2-(2-Benzofuranyl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole apart is its combination of multiple functional groups within a single molecule
Properties
CAS No. |
98532-72-0 |
---|---|
Molecular Formula |
C21H19N3O4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[[(2R,4R)-2-(1-benzofuran-2-yl)-4-(phenoxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C21H19N3O4/c1-2-7-17(8-3-1)25-11-18-12-26-21(28-18,13-24-15-22-14-23-24)20-10-16-6-4-5-9-19(16)27-20/h1-10,14-15,18H,11-13H2/t18-,21-/m1/s1 |
InChI Key |
KFXMFRPCEMAZEC-WIYYLYMNSA-N |
Isomeric SMILES |
C1[C@H](O[C@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)COC5=CC=CC=C5 |
Canonical SMILES |
C1C(OC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3)COC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.